Product packaging for 6-Benzylnicotinic acid(Cat. No.:CAS No. 846045-05-4)

6-Benzylnicotinic acid

Cat. No.: B12081721
CAS No.: 846045-05-4
M. Wt: 213.23 g/mol
InChI Key: UJNMGHVOOLFWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzylnicotinic acid is a chemical compound offered with a purity of 95% and is intended for research and development purposes only . It is not approved for diagnostic or therapeutic use and is strictly for laboratory applications. As a nicotinic acid derivative, it serves as a potential building block in organic synthesis and pharmaceutical research, particularly in the development of novel chemical entities . Researchers can utilize this compound in exploratory studies where such molecular scaffolds are required. This product is provided with a certificate of analysis. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable laboratory and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B12081721 6-Benzylnicotinic acid CAS No. 846045-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

846045-05-4

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-benzylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)

InChI Key

UJNMGHVOOLFWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Benzylnicotinic Acid and Its Analogues

Established Reaction Pathways for Nicotinic Acid Derivatization

Traditional synthetic routes often involve the modification of the readily available nicotinic acid scaffold. These reactions focus on the functionalization of the carboxylic acid group or the pyridine (B92270) ring itself.

Benzyl (B1604629) nicotinate, the benzyl ester of nicotinic acid, is a key intermediate and a common topical medication. nih.gov Its synthesis is a direct application of standard esterification protocols. The formal condensation of nicotinic acid's carboxy group with benzyl alcohol is the fundamental transformation. nih.govcymitquimica.com

Several methods have been established for this conversion:

Direct Catalytic Esterification : Nicotinic acid can be reacted directly with benzyl alcohol, typically in the presence of an acid catalyst and heat.

Acyl Chloride Intermediate : A more reactive approach involves the conversion of nicotinic acid to nicotinyl chloride, for example using thionyl chloride. The resulting acyl chloride readily reacts with benzyl alcohol to form the ester. environmentclearance.nic.in

Advanced Catalytic Systems : Modern methods utilize specific catalysts to improve efficiency and yield. For instance, a lanthanum(III) isopropoxide catalyst has been used to facilitate the transesterification from a simple ester of nicotinic acid to benzyl nicotinate. chemicalbook.com Another patented process describes the synthesis of 2-amino-6-methylnicotinic acid benzyl ester derivatives by activating the carboxylic acid with thionyl chloride or using a condensing agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com

Table 1: Selected Methods for Benzyl Nicotinate Synthesis

Starting Material Reagents Catalyst/Conditions Product Reference
Nicotinic Acid Benzyl Alcohol Acid catalyst, heat Benzyl Nicotinate nih.govcymitquimica.com
Nicotinyl Chloride Benzyl Alcohol, Toluene, Methanol Industrial process Benzyl Nicotinate environmentclearance.nic.in
2-Amino-6-methylnicotinic acid Benzyl Alcohol, Dichloromethane Thionyl chloride, N,N-dimethylformamide 2-Amino-6-methylnicotinic acid benzyl ester google.com
4-Nitrobenzoic acid ester Benzyl Alcohol, n-Hexane Lanthanum nitrate (B79036) hexahydrate, Molecular Sieves 5A, Reflux Benzyl Nicotinate chemicalbook.com

The conversion of the carboxylic acid group of nicotinic acid to an amide (nicotinamide) or other coupled amine derivatives is a fundamental transformation. wikipedia.org These reactions are crucial for creating analogues with altered solubility and biological interaction profiles.

Chemical Amidation : A variety of coupling reagents can be employed. One reported method uses a combination of triphenylphosphine (B44618) (PPh3) and iodine (I2) to mediate the amidation of carboxylic acids, including nicotinic acid, with various amines. sci-hub.se This reaction is driven by the high oxophilicity of the phosphine. sci-hub.se

Enzymatic and Biocatalytic Synthesis : Biological systems offer highly selective routes. The industrial production of nicotinamide (B372718) often utilizes the enzyme nitrile hydratase, which hydrolyzes nicotinonitrile, avoiding the further hydrolysis of the amide to nicotinic acid. wikipedia.org Furthermore, acyltransferase enzymes from bacteria like Bacillus smithii can be used to synthesize nicotinic acid hydroxamate from nicotinamide, demonstrating a biocatalytic amine-coupling process. researchgate.net

Modifying the pyridine ring itself is essential for creating a diverse range of analogues. These interconversions can alter the electronic properties of the ring and provide handles for further reactions, such as the introduction of the benzyl group at the 6-position.

Oxidation to N-Oxide : The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents like 3-chloroperoxybenzoic acid (mCPBA). This transformation activates the pyridine ring, facilitating nucleophilic substitution at the ortho-position (C2 or C6).

Halogenation : Introducing a halogen, typically bromine or chlorine, onto the pyridine ring is a key step for subsequent cross-coupling reactions. The Hunsdiecker reaction, a form of decarboxylative halogenation, can be applied to heteroaromatic carboxylic acids like nicotinic acid to produce the corresponding aryl halides. acs.org Bromination of derivatives like 4-hydroxy-6-methylnicotinic acid has also been reported as a step in the synthesis of more complex inhibitors. mdpi.com

Nucleophilic Substitution : Once activated (e.g., as an N-oxide), the ring can undergo substitution. For example, using trimethylsilyl (B98337) cyanide (TMSCN) can introduce a cyano group, which can then be hydrolyzed to an amide or carboxylic acid.

Novel Synthetic Approaches and Methodological Advancements

Modern organic synthesis provides powerful tools for the construction of complex molecules like 6-benzylnicotinic acid, often with higher efficiency and selectivity than traditional methods.

The most direct and versatile methods for synthesizing this compound and its derivatives involve catalytic cross-coupling reactions. These protocols form the key carbon-carbon bond between the pyridine C6 position and the benzylic carbon.

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a premier method for forming aryl-aryl or aryl-alkyl bonds. The synthesis of 6-aryl nicotinic acid derivatives is commonly achieved by coupling a halogenated nicotinic acid (e.g., 6-chloronicotinic acid or its ester) with a suitable organoboron reagent, such as an arylboronic acid. To synthesize this compound, the corresponding benzylboronic acid or a related derivative would be used. The reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4) and a base. nih.gov

Table 2: Generalized Suzuki-Miyaura Coupling for 6-Aryl Nicotinic Acid Synthesis

Pyridine Substrate Coupling Partner Catalyst Base Product Type Reference
Halogenated Nicotinic Acid Derivative Arylboronic Acid Palladium Catalyst (e.g., Pd(PPh3)4) Inorganic Base (e.g., Na2CO3) 6-Aryl Nicotinic Acid Derivative nih.gov

Decarboxylative Coupling : Recent advancements include radical-based coupling reactions. A study noted that N-benzylnicotinic acid could be a substrate in decarboxylative couplings of redox-active esters with electron-poor olefins, highlighting modern radical-based strategies for functionalization. diva-portal.org

While this compound itself is achiral, analogues can be designed to contain stereocenters, for which stereoselective synthesis would be necessary. This is applicable if substituents are introduced on the benzylic carbon or on the pyridine ring that create a chiral molecule.

While specific examples for the stereoselective synthesis of this compound analogues are not prevalent in the reviewed literature, general principles of modern asymmetric catalysis could be readily applied.

Catalytic Asymmetric Synthesis : Protocols for the catalytic asymmetric synthesis of α- and β-amino phosphonic acids and other amino acid derivatives have been well-developed, demonstrating the maturity of this field. rsc.orgrsc.org

Photoredox Catalysis : Visible light-promoted photoredox catalysis has emerged as a powerful tool for stereoselective C-radical additions, providing routes to unnatural α-amino acids from ubiquitous carboxylic acids. rsc.org

Copper-Hydride Catalysis : Enantioselective copper-hydride (CuH) catalyzed hydrocarboxylation of allenes has been developed to prepare α-chiral carboxylic acids, including those with all-carbon quaternary centers. nih.gov

Should a chiral analogue of this compound be desired, for example, one with an α-substituted benzyl group, these types of modern catalytic and stereoselective methods would be the state-of-the-art approach. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally friendly manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Recent advancements in the synthesis of nicotinic acid derivatives have highlighted the potential of green solvents. For instance, the use of Cyrene™, a bio-based solvent, has been shown to be a viable and effective alternative to conventional polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. researchgate.net A study published in August 2024 demonstrated an efficient synthesis of 6-substituted nicotinic acid derivatives from methyl 6-chloronicotinate using various phenols and thiophenols in Cyrene. acs.orgunimi.it This method offers several advantages, including short reaction times (15-30 minutes) at 150°C, which helps to prevent the polymerization of Cyrene in the presence of a base. researchgate.net Furthermore, the high water solubility of Cyrene facilitates product purification through simple precipitation by adding water, thus avoiding the need for extensive chromatographic separation. researchgate.net

The synthesis of polysubstituted nicotinic acid esters has also been approached from a green chemistry perspective through the use of acidic ionic liquids as reusable catalysts and solvents. This method offers mild reaction conditions and a simple process, with the added benefit of easy separation and purification of the final product. google.com

Biocatalysis represents another cornerstone of green chemistry that has been applied to the synthesis of nicotinic acid. Enzymatic processes are gaining attention due to their high conversion rates under mild reaction conditions, which can lead to significant energy savings compared to conventional chemical methods that often require high temperatures and pressures. acs.org

In the context of synthesizing this compound, these green principles can be applied by considering the following approaches:

Use of Greener Solvents: Replacing traditional solvents with bio-based alternatives like Cyrene™ for SNAr reactions or other synthetic steps. researchgate.net

Catalytic Methods: Employing recyclable catalysts, such as acidic ionic liquids or heterogeneous catalysts, to minimize waste and improve atom economy. google.com

Energy Efficiency: Utilizing methods that proceed under milder conditions, such as biocatalytic routes or microwave-assisted synthesis, to reduce energy consumption. acs.orgeurjchem.com

Atom Economy: Designing synthetic routes, such as cross-coupling reactions, that maximize the incorporation of all starting materials into the final product.

While a direct green synthesis for this compound has not been explicitly reported, the successful application of these principles to the synthesis of its close analogues provides a strong foundation for the development of more sustainable routes to this target compound.

Synthetic Strategies for this compound Analogues

While a dedicated synthetic route for this compound is not extensively documented in publicly available literature, the synthesis of its analogues has been explored through various established chemical transformations. These methods primarily involve the modification of the nicotinic acid scaffold, particularly at the 6-position.

One of the most common strategies for introducing a substituent at the 6-position of the nicotinic acid ring is through nucleophilic aromatic substitution (SNAr) reactions, starting from a 6-halonicotinic acid derivative. For example, methyl 6-chloronicotinate can be reacted with a variety of nucleophiles, such as phenols and thiophenols, to yield the corresponding 6-substituted nicotinic acid esters. acs.orgunimi.it These esters can then be hydrolyzed to the final carboxylic acid.

Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, represent another powerful set of tools for the synthesis of 6-aryl- or 6-alkyl-substituted nicotinic acids. nih.govwikipedia.orgorganic-chemistry.org These reactions typically involve the palladium-catalyzed coupling of a 6-halonicotinic acid derivative with an appropriate organoboron, organozinc, or organotin reagent. organic-chemistry.orgnih.govlibretexts.org For instance, a plausible route to this compound could involve the Suzuki-Miyaura coupling of a 6-halonicotinate with a benzylboronic acid derivative. nih.govorganic-chemistry.orgscirp.org

The following table summarizes some of the reported methods for the synthesis of analogues of this compound.

Table 1: Synthesis of 6-Substituted Nicotinic Acid Analogues

Starting Material Reagent(s) Catalyst Solvent Reaction Conditions Product Yield (%) Reference(s)
Methyl 6-chloronicotinate Phenol, NEt₃ - Cyrene 150°C, 15 min Methyl 6-phenoxynicotinate 60-95 acs.org, unimi.it
Methyl 6-chloronicotinate Thiophenol, NEt₃ - Cyrene 150°C, 15 min Methyl 6-(phenylthio)nicotinate 60-95 acs.org, unimi.it
6-Chloronicotinic acid Benzylamine (B48309) - - - 6-(Benzylamino)nicotinic acid - vulcanchem.com (inferred)
N-Hydroxymethyl Nicotinamide Benzoic acid Conc. H₂SO₄ - Stir overnight N-(3-carboxybenzyl)nicotinamide - derpharmachemica.com
Adenine Sodium benzylate, Benzyl alcohol - - Boil, 2.5 h 6-Benzylaminopurine 94 e3s-conferences.org

Advanced Spectroscopic Characterization Techniques and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. hw.ac.uk The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling between neighboring protons results in the splitting of signals into multiplets, revealing proton connectivity. hw.ac.uk

In the ¹H NMR spectrum of 6-benzylnicotinic acid, the protons of the pyridine (B92270) ring and the benzyl (B1604629) group exhibit characteristic chemical shifts. The protons on the pyridine ring are typically observed in the aromatic region of the spectrum. The benzyl group protons, specifically the methylene (B1212753) (-CH₂-) protons and the phenyl protons, also show distinct signals. The carboxylic acid proton (-COOH) is often observed as a broad singlet at a downfield chemical shift, although its position can be highly variable and influenced by the solvent and concentration. hw.ac.ukdocbrown.info

The coupling patterns, or multiplicities (e.g., singlet, doublet, triplet), arise from the interaction of adjacent, non-equivalent protons. hw.ac.uk For instance, the protons on the pyridine ring will couple with each other, and the pattern of this coupling can help to confirm their relative positions. The methylene protons of the benzyl group may appear as a singlet if there are no adjacent protons, which is the case in this compound. The protons on the phenyl ring of the benzyl group will also exhibit coupling, leading to complex multiplet patterns that can be analyzed to determine their substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Interactive table coming soon.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H-2 (Pyridine)8.5 - 9.0Doublet (d)~2.0
H-4 (Pyridine)8.0 - 8.2Doublet of doublets (dd)~8.0, 2.0
H-5 (Pyridine)7.3 - 7.5Doublet (d)~8.0
Methylene (-CH₂-)4.0 - 4.5Singlet (s)N/A
Phenyl (C₆H₅)7.2 - 7.4Multiplet (m)N/A
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)N/A

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. docbrown.info Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the "mapping" of the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization (sp³, sp², sp) and the nature of the atoms attached to them. docbrown.info

For this compound, the ¹³C NMR spectrum will show distinct signals for the carbons of the pyridine ring, the benzyl group (both the methylene carbon and the phenyl carbons), and the carboxylic acid carbonyl carbon. The carbons of the pyridine ring and the phenyl ring will appear in the aromatic region (typically δ 100-160 ppm). The methylene carbon will be found in the aliphatic region, and the carboxylic acid carbonyl carbon will be significantly downfield (typically δ 160-185 ppm). docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Interactive table coming soon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)150 - 155
C-3 (Pyridine)120 - 125
C-4 (Pyridine)135 - 140
C-5 (Pyridine)125 - 130
C-6 (Pyridine)160 - 165
Carboxylic Acid (-COOH)165 - 175
Methylene (-CH₂-)40 - 45
C-1' (Phenyl)135 - 140
C-2'/C-6' (Phenyl)128 - 130
C-3'/C-5' (Phenyl)128 - 130
C-4' (Phenyl)125 - 128

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. scribd.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.educreative-biostructure.com This technique is particularly useful for connecting different parts of the molecule. For instance, an HMBC experiment on this compound would show a correlation between the methylene protons and the C-6 carbon of the pyridine ring, as well as the C-1' carbon of the phenyl ring, thus confirming the attachment of the benzyl group to the pyridine ring at the 6-position.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), and specific peaks in the spectrum correspond to the vibrations of particular functional groups. researchgate.netiomcworld.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. iomcworld.com

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

C=C and C=N Stretches: Aromatic ring stretching vibrations for both the pyridine and phenyl rings typically appear in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Interactive table coming soon.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C/C=N Stretch (Aromatic Rings)1400 - 1600Medium to Strong
C-O Stretch (Carboxylic Acid)1200 - 1300Medium
O-H Bend (Carboxylic Acid)900 - 950Broad, Medium

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. libretexts.org It is based on the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others may be strong in Raman, providing a more complete picture of the vibrational modes. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. spectroscopyonline.com

In the Raman spectrum of this compound, prominent peaks would be expected for the symmetric breathing modes of the pyridine and phenyl rings. researchgate.netnih.gov The C=C stretching vibrations of the aromatic rings are also typically strong in Raman spectra. The C=O stretching vibration of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum. The unique pattern of peaks in the Raman spectrum serves as a "molecular fingerprint" that can be used for identification. mdpi.com

Table 4: Characteristic Raman Shifts for this compound

Interactive table coming soon.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring Breathing (Phenyl)~1000Strong
Aromatic Ring Breathing (Pyridine)~1030Strong
C=C Stretch (Aromatic Rings)1580 - 1620Strong
C-H Bending (In-plane)1150 - 1200Medium
C=O Stretch (Carboxylic Acid)1650 - 1680Weak to Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The molecular formula of this compound is C₁₃H₁₁NO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the neutral molecule can be calculated. In a typical HRMS experiment, the molecule is ionized, often by protonation ([M+H]⁺) or deprotonation ([M-H]⁻), or by forming an adduct with a small cation like sodium ([M+Na]⁺).

Table 1: Theoretical Exact Masses for this compound Ions

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₃H₁₂NO₂⁺214.0863
[M+Na]⁺C₁₃H₁₁NO₂Na⁺236.0682
[M-H]⁻C₁₃H₁₀NO₂⁻212.0717

The ability of HRMS to provide mass measurements with accuracies in the low parts-per-million (ppm) range allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. uni-saarland.de For instance, an experimental mass of 214.0863 would strongly support the elemental composition of C₁₃H₁₂NO₂⁺ for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information about the precursor ion. nih.gov While a specific MS/MS spectrum for this compound is not available, its fragmentation pathway can be predicted based on the known fragmentation of nicotinic acid derivatives and related structures. kfnl.gov.samyfoodresearch.comresearchgate.net

The structure of this compound contains a carboxylic acid group, a pyridine ring, and a benzyl group. The fragmentation is expected to be influenced by the most likely sites of ionization and the relative stability of the resulting fragments.

Upon positive ion electrospray ionization (ESI), the proton is likely to be located on the pyridine nitrogen. The subsequent fragmentation in an MS/MS experiment would involve the loss of neutral molecules. Key predicted fragmentation pathways include:

Loss of H₂O (18.01 u): A common fragmentation for carboxylic acids, leading to an acylium ion.

Loss of CO₂ (43.99 u): Decarboxylation is a characteristic fragmentation of carboxylic acids.

Loss of COOH radical (45.00 u): Cleavage of the carboxylic acid group.

Cleavage of the benzyl group: Benzylic cleavage can occur, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺, m/z 91) or a pyridinyl radical. The charge may also remain on the nicotinic acid moiety.

Ring fragmentation of the pyridine nucleus: Following initial losses, the pyridine ring itself can undergo fragmentation.

Table 2: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 214.1 m/z)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure
214.1196.1H₂OIon resulting from water loss
214.1170.1CO₂Ion resulting from decarboxylation
214.1169.1•COOHIon resulting from loss of carboxyl radical
214.1123.0C₆H₅•Benzyl radical loss, charge on nicotinic acid
214.191.1C₇H₅NO₂•Tropylium ion

Studies on various nicotinic acid derivatives have shown that fragmentation often involves the sequential loss of neutral molecules, and the concept of charge localization on the heteroatom is key to explaining these processes. kfnl.gov.sa For example, the mass spectrum of nicotinic acid itself shows characteristic fragments resulting from the loss of CO₂. myfoodresearch.com The presence of the benzyl group introduces additional fragmentation pathways, most notably the formation of the highly stable m/z 91 fragment, which is a hallmark of benzyl-containing compounds. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. ntu.edu.tw While no specific XPS studies on this compound were found, the expected binding energies for its constituent elements can be predicted based on data from analogous compounds containing carboxylic acids, pyridine rings, and phenyl groups. diva-portal.orgwhiterose.ac.uk

XPS analysis of this compound would provide information on the core level binding energies of Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). The chemical shifts in these binding energies reveal the different chemical environments of each atom.

Table 3: Predicted XPS Core Level Binding Energies for this compound

ElementCore LevelPredicted Binding Energy (eV)Corresponding Functional Group(s)
CarbonC 1s~284.8C-C, C-H (Aromatic rings)
~285.5C-C (Aliphatic linker)
~286.5C-N (Pyridine ring)
~288.5 - 289.0O=C-O (Carboxylic acid)
NitrogenN 1s~399.0 - 400.0C-N-C (Pyridine ring)
~401.0 - 402.0Protonated Pyridine Nitrogen (if zwitterionic)
OxygenO 1s~532.0C=O (Carbonyl)
~533.5C-O-H (Hydroxyl)

The C 1s spectrum is expected to be complex and would require deconvolution to separate the contributions from the phenyl ring carbons, the benzylic carbon, the pyridine ring carbons, and the carboxyl carbon. The carboxyl carbon (O=C-O) would appear at the highest binding energy due to the strong electron-withdrawing effect of the two oxygen atoms. The N 1s spectrum would show a primary peak for the pyridine nitrogen. The presence of a higher binding energy component could indicate protonation of the nitrogen, suggesting a zwitterionic form in the solid state. The O 1s spectrum would typically be fitted with two components corresponding to the carbonyl (C=O) and hydroxyl (C-O-H) oxygens of the carboxylic acid group.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are employed to model the behavior of 6-Benzylnicotinic acid.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are also utilized to study the electronic properties of related compounds like benzylnicotine derivatives. These methods provide a different theoretical approach compared to DFT for calculating parameters such as electronegativity and ionization potential. By comparing the results from both DFT and MP2 methods, researchers can gain a more comprehensive understanding of the molecule's electronic behavior. For instance, studies on benzylnicotine derivatives have shown variations in the calculated values of electronegativity and electron transfer between DFT and MP2 methods, highlighting the importance of using multiple computational approaches.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. A lower ELUMO value suggests a greater ability to accept electrons.

The energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. Computational studies on benzylnicotine derivatives provide insights into these parameters.

Calculated Frontier Orbital Energies and Energy Gaps for Benzylnicotine Derivatives (eV)
CompoundMethodEHOMOELUMOEnergy Gap (ΔE)
Benzylnicotine-NH₂DFT-5.2249-1.13474.0902
Benzylnicotine-NO₂DFT-7.2831-3.43813.8450
Benzylnicotine-NH₂MP2-7.77450.37008.1445
Benzylnicotine-NO₂MP2-9.6213-0.67398.9474

Data adapted from studies on benzylnicotine derivatives.

Global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify the chemical reactivity of a molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). Low ionization potential indicates high reactivity.

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to charge transfer (η = (I - A) / 2). Harder molecules are generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher tendency to react.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = χ² / 2η).

These parameters have been calculated for related benzylnicotine compounds using both DFT and MP2 methods, providing a detailed picture of their reactivity profiles.

Quantum Chemical Reactivity Descriptors for Benzylnicotine Derivatives (eV)
ParameterMethodBenzylnicotine-NH₂Benzylnicotine-NO₂
Ionization Potential (I)DFT5.97347.6423
Electron Affinity (A)DFT1.84263.0789
Electronegativity (χ)DFT3.90805.3606
Hardness (η)DFT2.06542.2817
Ionization Potential (I)MP28.16069.8560
Electron Affinity (A)MP2-1.9838-0.9086
Electronegativity (χ)MP23.07224.4737
Hardness (η)MP25.07225.3823

Data adapted from studies on benzylnicotine derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement and dynamic evolution of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and its behavior in different environments, such as in solution or at an interface with a biological membrane.

The simulation tracks the trajectory of the molecule, allowing for the analysis of its stable conformations and the transitions between them. This is particularly important for this compound due to the rotatable bonds between the benzyl (B1604629) group and the nicotinic acid core, which allow for a range of spatial arrangements. Parameters such as the root mean square deviation (RMSD) are often analyzed to assess the stability of the molecule's conformation over the simulation time; lower RMSD values typically indicate a more stable structure. MD simulations can also model how the molecule interacts with solvent molecules or larger systems like lipid bilayers, revealing details about its interfacial behavior, which is crucial for understanding its potential biological activity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs. It provides a detailed picture of charge distribution, intramolecular and intermolecular interactions, and charge transfer events.

For molecules containing hydrogen bond donors and acceptors, like this compound, NBO analysis is particularly useful for quantifying the strength of these interactions. The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO (like a lone pair on an oxygen or nitrogen atom) to an empty acceptor NBO (like an antibonding orbital of an N-H or O-H bond). A higher E(2) value signifies a stronger interaction. This method allows for a detailed chemical interpretation of hyperconjugative and delocalized charge transfer interactions, which are fundamental to understanding the molecule's stability and its non-covalent binding capabilities.

Computational Approaches to Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound and its derivatives, computational approaches are instrumental in predicting reaction mechanisms and modeling the transient, high-energy structures known as transition states. These theoretical investigations provide a molecular-level understanding of reaction pathways, kinetics, and the factors influencing product formation.

Predicting Reaction Mechanisms

Density Functional Theory (DFT) is a predominant computational method employed to investigate the reactivity and reaction mechanisms of pyridine (B92270) carboxylic acids and their analogs. ias.ac.inresearchgate.net By calculating the electronic structure and energy of molecules, DFT can be used to map the potential energy surface of a reaction. This surface provides a landscape of the energy changes that occur as reactants are converted into products, revealing the most probable reaction pathways.

For a hypothetical reaction involving this compound, such as its synthesis or functionalization, computational chemists can model various potential routes. This involves identifying and calculating the energies of all relevant species along each pathway, including reactants, intermediates, transition states, and products. The pathway with the lowest energy barriers is typically the most favored.

Key aspects of reaction mechanism prediction include:

Identification of Intermediates: These are relatively stable species that exist for a short duration during the course of a reaction. Computational models can predict their structures and relative stabilities.

Calculation of Activation Energies: The energy barrier that must be overcome for a reaction to proceed is known as the activation energy. DFT calculations can provide quantitative estimates of these barriers, which are crucial for predicting reaction rates. researchgate.net

For instance, in the synthesis of highly substituted pyridines, computational methods have been used to shed light on the mechanism, including the identification of key intermediates and the energetics of the reaction steps. nih.gov

Transition State Modeling

The transition state is the highest energy point along the reaction coordinate and represents the fleeting arrangement of atoms as bonds are broken and formed. Due to their extremely short lifetimes (on the order of femtoseconds), transition states cannot be directly observed experimentally. nih.gov Computational modeling is therefore essential for characterizing these critical structures.

Locating and characterizing a transition state on the potential energy surface is a key goal of computational reaction mechanism studies. This involves sophisticated algorithms that search for a "saddle point" in the energy landscape—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.

Once a transition state structure is located, its properties can be analyzed to gain a deeper understanding of the reaction. Important parameters include:

Geometric Features: Bond lengths and angles in the transition state reveal the extent to which bonds are being formed and broken.

Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Electronic Properties: Analysis of the charge distribution and molecular orbitals in the transition state can provide insights into the electronic factors that stabilize it.

The insights gained from transition state modeling are valuable for understanding and predicting the stereoselectivity of reactions and for designing catalysts that can lower the activation energy by stabilizing the transition state. nih.gov

Detailed Research Findings

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles from related systems can be applied. For example, a computational study on the reaction of pyridine carboxylic acids with diazodiphenylmethane (B31153) has shown how solvent effects can influence the transition state and, consequently, the reaction rate. researchgate.net

Hypothetical research findings for a reaction involving this compound could be presented in data tables, as shown below.

Table 1: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepComputational MethodBasis SetSolvent ModelActivation Energy (kcal/mol)
Step 1: Nucleophilic AttackDFT (B3LYP)6-311G+(d,p)PCM (Toluene)15.2
Step 2: Proton TransferDFT (B3LYP)6-311G+(d,p)PCM (Toluene)8.5
Step 3: Ring ClosureDFT (B3LYP)6-311G+(d,p)PCM (Toluene)22.1

Table 2: Key Geometric Parameters of a Modeled Transition State for a Hypothetical Reaction of this compound

ParameterBond/AngleTransition State 1 (TS1)Reactant ComplexProduct Complex
Bond LengthC-N (forming)1.85 Å3.20 Å1.45 Å
Bond LengthC-O (breaking)1.98 Å1.42 Å3.15 Å
Bond AngleN-C-C115.2°109.5°120.3°

These tables illustrate the type of quantitative data that can be generated through computational investigations, providing a detailed picture of the reaction mechanism and the nature of the transition states involved. Such studies are crucial for the rational design of new synthetic routes and for optimizing reaction conditions.

Structure Activity Relationship Sar Studies of 6 Benzylnicotinic Acid Derivatives

Rational Design Principles for Structural Modification

The rational design of novel analogs of 6-benzylnicotinic acid involves several established medicinal chemistry strategies. These principles aim to systematically modify the lead structure to improve its drug-like properties while retaining or enhancing its interaction with the biological target.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group within a molecule with another group that has similar physical and chemical properties, with the goal of producing analogous biological effects. drughunter.com This strategy is employed to modulate potency, alter metabolic pathways, reduce toxicity, or improve pharmacokinetics. drughunter.com

In the context of nicotinic acid scaffolds, bioisosterism has been successfully applied. For instance, a metabolically weak ethyl ester functionality was replaced by 5-alkyl-oxazole bioisosteres in a series of nicotinic acid derivatives targeting the P2Y12 receptor. nih.gov This change retained the desired antagonist potency while addressing the metabolic liability. nih.gov Another study demonstrated the replacement of an azo bond with a more stable 1,2,4-oxadiazole (B8745197) ring in nicotinamide (B372718) derivatives, which led to a significant enhancement in fungicidal activity. acs.orgnih.gov For the this compound scaffold, potential bioisosteric replacements could include:

Carboxylic Acid Group: The carboxylic acid is often a key interaction point but can lead to poor cell permeability. It could be replaced with bioisosteres such as tetrazole, hydroxamic acid, or acylsulfonamide to mimic its acidic and hydrogen-bonding characteristics while potentially improving bioavailability.

Pyridine (B92270) Ring: The pyridine nitrogen acts as a hydrogen bond acceptor. The entire pyridine ring could be replaced by other heterocycles like pyrimidine, pyridazine, or a substituted phenyl ring to modulate basicity, polarity, and target interactions.

Benzyl (B1604629) Group: The benzyl moiety typically occupies a hydrophobic pocket in the target protein. It could be replaced with other bulky lipophilic groups like a thiophene, a cyclohexyl ring, or a different substituted aryl group to explore the size and electronic requirements of this pocket.

Scaffold hopping is a lead optimization strategy that aims to identify structurally novel compounds by modifying the central core of a molecule while preserving the essential pharmacophoric features required for biological activity. uniroma1.it This approach is valuable for generating new intellectual property, escaping undesirable physicochemical properties, or discovering compounds with novel biological profiles.

For this compound, the nicotinic acid core serves as the scaffold. A scaffold hopping strategy would involve replacing this pyridine-based core with a completely different ring system. The goal is to maintain the relative 3D orientation of the key interacting groups: the acidic moiety, the hydrogen bond-accepting feature (pyridine nitrogen), and the hydrophobic benzyl group. Computational methods can be used to search databases for new scaffolds that can spatially align these pharmacophoric elements in a similar manner to the original this compound. Examples of potential scaffold hops could include replacing the nicotinic acid core with scaffolds such as:

Benzoic acid derivatives

Indole carboxylic acids

Quinoline carboxylic acids

This strategy expands the chemical space beyond simple functional group modifications, opening avenues to entirely new chemical classes with similar biological functions. nih.gov

Fragment-Based Drug Discovery (FBDD) is an approach that identifies low-molecular-weight compounds (fragments, typically <300 Da) that bind weakly to a biological target. nih.gov These initial fragment hits are then grown, linked, or merged to produce a more potent, lead-like molecule. youtube.com This method is advantageous because it can more efficiently sample chemical space and often yields leads with better physicochemical properties compared to traditional high-throughput screening (HTS). nih.gov

Applying FBDD principles to discover molecules like this compound would involve screening a fragment library for binders to a specific target. One might identify nicotinic acid itself as a fragment that binds to a polar region of the target. A separate fragment, such as benzylamine (B48309) or toluene, might be found to bind in an adjacent hydrophobic pocket. Medicinal chemists would then use structure-guided methods to link these two fragments, ultimately leading to a structure like this compound. This "fragment growing" or "fragment linking" approach allows for the systematic construction of a potent molecule piece by piece, ensuring that each part of the final compound contributes effectively to target binding. youtube.com

Correlations between Structural Features and Modulated In Vitro Biological Activities

The core of SAR lies in systematically altering a lead compound's structure and measuring the corresponding changes in biological activity. While specific SAR data for this compound is not extensively published, principles can be drawn from studies on structurally related nicotinic acid derivatives. A key example is a study on 2-thio-substituted nicotinic acids, which explored vasorelaxant and antioxidant activities. mdpi.comnih.gov In this series, a bulky, lipophilic adamantyl group was attached at the 2-position, serving as an analogue for the benzyl group in this compound.

The primary structural modifications in that study involved the carboxylic acid at the 3-position, converting it into an amide and a nitrile. The in vitro results demonstrated a clear correlation between the nature of this functional group and the compound's biological activity. mdpi.comnih.gov

The carboxylic acid derivative, 2-(1-adamantylthio)nicotinic acid , was the most potent compound, exhibiting the highest vasorelaxant activity. nih.gov Modification of this group to a primary amide, 2-(1-adamantylthio)nicotinamide , resulted in a slight decrease in maximum efficacy. mdpi.com Further modification to a nitrile, 2-(1-adamantylthio)nicotinonitrile , led to a more significant reduction in activity. mdpi.com

This SAR suggests that the carboxylic acid group is a critical feature for the observed biological effect, likely participating in a key hydrogen bond or ionic interaction with the target receptor. The ability to act as both a hydrogen bond donor and acceptor, along with its acidic nature, appears essential for maximal potency. The amide group, which retains hydrogen bonding capabilities but has different electronic properties and acidity, is a slightly less effective substitute. The nitrile group, which acts only as a hydrogen bond acceptor and lacks acidic properties, is the least effective, confirming the importance of the original carboxylate function.

CompoundStructureFunctional Group (R)Max Vasorelaxation (Rmax %) mdpi.comPotency (ED50, nM) mdpi.com
6 -COOH78.7%21.3
7 -CONH277.7%34.7
8 -CN71.6%46.8

Molecular Interactions and Binding Mechanism Research

Investigation of Other Non-Covalent Interactions (e.g., Pi-stacking, Halogen Bonds, Hydrophobic Interactions)

Specific investigations into the non-covalent interactions of 6-Benzylnicotinic acid, such as π-stacking, halogen bonds, or hydrophobic interactions, are not documented in the available literature. The molecule contains two aromatic rings (a pyridine (B92270) and a benzene (B151609) ring), making π-π stacking interactions theoretically possible and likely significant for its molecular conformation and potential intermolecular associations libretexts.orgresearchgate.netwikipedia.org. Computational methods exist to analyze and visualize non-covalent interactions, which can distinguish between hydrogen bonds, van der Waals forces, and steric repulsion based on electron density nih.govmdpi.com. These interactions are crucial in ligand binding and supramolecular chemistry nih.govwikipedia.org. Hydrophobic interactions also play a critical role in molecular recognition and the stability of complexes nih.gov. However, without specific experimental or computational data for this compound, any discussion of these interactions would be purely speculative.

Mechanistic Studies of Adsorption and Surface Interactions (e.g., for corrosion inhibition)

While nicotinic acid and its derivatives are recognized as effective corrosion inhibitors for various metals, including steel and zinc in acidic media, no studies have specifically investigated the mechanistic action of this compound. researchgate.net. The general mechanism for this class of compounds involves adsorption onto the metal surface, which blocks active corrosion sites saudijournals.comresearchgate.net. This adsorption can occur through the interaction of the lone pair electrons on heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal mdpi.comresearchgate.net. The process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface researchgate.netmdpi.comresearchgate.net. Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are often used to model these surface interactions and calculate adsorption energies mdpi.commdpi.com. Despite the existence of these established principles and methodologies, they have not been specifically applied to study this compound.

Mechanistic Investigations of Chemical Transformations Involving 6 Benzylnicotinic Acid

Elucidation of Reaction Pathways and Intermediate Formation

The formation and subsequent reactions of 6-benzylnicotinic acid involve several key mechanistic pathways, including its synthesis, which can be understood through established methods for pyridine (B92270) ring formation, and its potential for decarboxylation.

One of the classical methods for synthesizing substituted pyridines is the Kröhnke pyridine synthesis . This reaction provides a plausible pathway for the formation of the this compound scaffold. The mechanism begins with the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium (B1175870) acetate.

The key steps in the Kröhnke synthesis leading to a pyridine derivative are:

Michael Addition : The reaction initiates with a Michael addition of an enolate, derived from a precursor to the benzyl (B1604629) group, to an α,β-unsaturated carbonyl compound.

1,5-Dicarbonyl Intermediate Formation : This addition leads to the formation of a 1,5-dicarbonyl intermediate. This intermediate is a crucial, though often not isolated, species in the reaction pathway.

Ring Closure with Ammonia (B1221849) : The 1,5-dicarbonyl compound then reacts with ammonia (from ammonium acetate) to form a dihydropyridine (B1217469) intermediate through condensation and subsequent cyclization.

Aromatization : The dihydropyridine intermediate then undergoes oxidation (aromatization) to yield the final substituted pyridine ring.

A potential transformation of this compound is decarboxylation , a common reaction for carboxylic acids where the carboxyl group is removed as carbon dioxide. The mechanism of decarboxylation of aromatic carboxylic acids can be influenced by reaction conditions, such as heat or the presence of a catalyst. For nicotinic acid derivatives, this reaction typically requires high temperatures. The stability of the resulting carbanion or radical intermediate plays a significant role in the reaction's feasibility. The process can proceed through a concerted mechanism involving a cyclic transition state, especially if a neighboring group can participate.

Reaction PathwayKey IntermediatesDriving Force/Key Step
Kröhnke Pyridine Synthesis1,5-Dicarbonyl compound, DihydropyridineAromatization of the dihydropyridine ring
Thermal DecarboxylationAryl carbanion or radicalEvolution of stable CO2 gas

Catalytic Mechanisms Involving this compound or Its Derivatives

The pyridine and carboxylic acid functionalities in this compound and its derivatives allow for participation in various catalytic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Derivatives of this compound, such as the corresponding halides or triflates formed from the carboxylic acid, can act as substrates in reactions like the Suzuki, Heck, and C-N coupling reactions.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound derivative, forming a Pd(II) intermediate.

Transmetalation (for Suzuki-type couplings) or Alkene Insertion (for Heck-type couplings): The organic group from an organometallic reagent is transferred to the palladium center, or an alkene coordinates and inserts into the Pd-C bond.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The efficiency of these catalytic reactions can be highly dependent on the nature of the ligands coordinated to the palladium, the base used, and the solvent. Carboxylic acid groups can sometimes interfere with the catalytic cycle, and it may be necessary to protect the acid functionality or use it in its salt form.

Catalytic ReactionTypical CatalystKey Mechanistic StepPotential Derivative of this compound
Suzuki CouplingPd(PPh3)4, Pd(OAc)2Transmetalation6-Benzyl-X-nicotinate (X=Cl, Br, I, OTf)
Heck ReactionPd(OAc)2, PPh3Alkene Insertion6-Benzyl-X-nicotinate (X=Cl, Br, I, OTf)
Buchwald-Hartwig AminationPd2(dba)3, BINAPReductive Elimination6-Benzyl-X-nicotinate (X=Cl, Br, I, OTf)

Photochemical and Electrochemical Reaction Mechanisms

The aromatic pyridine ring and the carboxylic acid group in this compound suggest potential for reactivity under photochemical and electrochemical conditions.

Photochemical reactions of aromatic carboxylic acids can involve decarboxylation. Upon absorption of UV light, the molecule can be promoted to an excited state. This can lead to the homolytic cleavage of the C-C bond between the pyridine ring and the carboxyl group, generating an aryl radical and a carboxyl radical, with the latter rapidly decomposing to CO2. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form 2-benzylpyridine (B1664053) or participate in other radical reactions. Photosensitizers can sometimes be used to facilitate such decarboxylation reactions under visible light.

Electrochemical reactions of nicotinic acid and its derivatives have been studied, primarily focusing on their oxidation and reduction behavior. The electrochemical oxidation of nicotinic acid can occur at the nitrogen atom of the pyridine ring or involve the carboxyl group, depending on the electrode material and the reaction medium. The oxidation of the pyridine nitrogen can lead to the formation of a radical cation, which can then undergo further reactions. The electrochemical reduction of the carboxylic acid group is also a possibility, potentially leading to the corresponding alcohol or even the hydrocarbon. The benzyl group may also be susceptible to electrochemical oxidation at the benzylic position.

Reaction TypeInitiationPotential IntermediatePotential Product
Photochemical DecarboxylationUV light absorptionAryl radical2-Benzylpyridine
Electrochemical OxidationElectron transfer at anodeRadical cationOxidized pyridine or benzyl derivatives
Electrochemical ReductionElectron transfer at cathodeRadical anionReduced pyridine ring or carboxyl group

In Vitro Biological Activity of 6 Benzylnicotinic Acid and Its Derivatives

Enzyme Inhibition Studies (In Vitro)

The ability of a compound to selectively inhibit an enzyme is a key mechanism for therapeutic intervention and the development of agrochemicals. Research into the enzyme inhibition profile of 6-benzylnicotinic acid provides insights into its potential mechanisms of action.

Kinetic Analysis of Enzyme Inhibition

Enzyme kinetics studies are fundamental to understanding how a compound interacts with an enzyme. This involves determining parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate binding. Uncompetitive inhibitors bind only to the enzyme-substrate complex. libretexts.orgyoutube.com

Currently, specific kinetic analysis data for the inhibition of enzymes by this compound is not extensively available in the public domain. Such studies would be crucial to fully characterize its inhibitory potential and to understand the dynamics of its interaction with target enzymes.

Identification of Specific Enzyme Targets (e.g., InhA)

A critical step in evaluating a compound's biological activity is the identification of its specific molecular targets. InhA, an enoyl-acyl carrier protein reductase, is a well-validated target in the development of antitubercular drugs. nih.govpnas.orgnih.gov It plays an essential role in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, which is vital for the construction of the mycobacterial cell wall. nih.gov The well-known antitubercular drug isoniazid, after activation, forms an adduct with NAD that inhibits InhA. pnas.orgmdpi.com

While numerous inhibitors of InhA have been identified and studied, including isoniazid-NAD adducts and direct inhibitors like triclosan, specific studies detailing the direct inhibition of InhA by this compound or its derivatives are not prominently featured in available research. nih.govmdpi.com Identification and validation of such specific enzyme targets for this compound would be a significant advancement in understanding its bioactivity.

Receptor Binding and Activation Mechanisms (In Vitro Cell-Free or Cell-Based Assays)

The interaction of small molecules with cellular receptors is a fundamental process that can trigger a wide range of physiological responses. Investigating the receptor binding and activation mechanisms of this compound is essential to elucidate its potential role in modulating cellular signaling pathways.

Interaction with Plant Hormone Receptors (e.g., Cytokinin Receptors)

Plant hormones, or phytohormones, are crucial for regulating various aspects of plant growth and development. Cytokinins, a class of phytohormones, are involved in processes such as cell division and differentiation. biorxiv.org Their signaling is mediated by specific cytokinin receptors. biorxiv.orgnih.gov The binding affinity of a compound to these receptors can be determined through in vitro assays, such as competitive radioligand binding assays. mdpi.com

Structurally related but distinct molecules, such as N6-benzyladenine (BAP) and its derivatives, are known to interact with cytokinin receptors. mdpi.comnih.gov For instance, studies on various N6-benzyladenine derivatives have determined their binding affinities for different Arabidopsis cytokinin receptors like AHK2, AHK3, and CRE1/AHK4. biorxiv.orgmdpi.com However, this compound belongs to the nicotinic acid class of compounds, which differs structurally from the adenine-based cytokinins. Detailed studies on the direct interaction and binding affinities of this compound with plant hormone receptors are needed to establish its potential as a plant growth regulator.

In Vitro Antimicrobial Activity Studies

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. In vitro studies are the first step in identifying compounds with potential antibacterial activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Bacteria are broadly classified into Gram-positive and Gram-negative groups based on their cell wall structure. wikipedia.org This structural difference often leads to variations in susceptibility to antimicrobial agents. Therefore, it is crucial to evaluate the activity of a test compound against representative strains from both groups.

While there is extensive research on the antimicrobial properties of various heterocyclic compounds, specific data on the in vitro antibacterial activity of this compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is not widely documented in the reviewed literature. For comparison, a related but different compound, 6-aminopenicillanic acid (6-APA), which is the core nucleus of penicillins, has shown bactericidal properties against both E. coli and S. aureus. researchgate.netnih.gov Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against these bacterial types would be necessary to define its antibacterial spectrum and potency.

Below is a hypothetical data table structure that would be used to present such findings if they were available.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound

Bacterial Strain Gram Type MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus Gram-Positive Data not available Data not available
Escherichia coli Gram-Negative Data not available Data not available

Antifungal Activity Assessment

There is no specific information available in the reviewed scientific literature regarding the in vitro antifungal activity assessment of this compound or its direct derivatives. While various other nicotinic acid derivatives have been investigated for antifungal properties, data pertaining specifically to the 6-benzyl substituted compound is not present in the search results.

Tuberculostatic Activity (In Vitro)

No specific studies detailing the in vitro tuberculostatic activity of this compound were found in the available research. Investigations into the antimycobacterial properties of related heterocyclic compounds have been conducted, but data on the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial strains is not documented in the searched literature.

Investigation of Other Specific In Vitro Biological Pathways (e.g., Neuroinflammation)

No research was identified in the reviewed literature investigating the effects of this compound on specific in vitro biological pathways related to neuroinflammation. Studies involving cell models of neuroinflammation, such as activated microglia or astrocytes, have not reported the use or effects of this specific compound.

Research on this compound: Metabolomic and Biotransformation Data Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific literature and databases for research pertaining to the metabolomic and biotransformation profile of the chemical compound this compound, it has been determined that there is no specific, publicly available data to fulfill the requested article outline. The search included targeted queries for in vitro metabolite identification, enzymatic biotransformation pathways, analytical profiling, effects on cellular metabolomes, and biotransformation in non-human biological systems.

The user's request specified a detailed article structured around the following topics for this compound:

Metabolomic and Biotransformation Research Excluding Clinical Human Data

Biotransformation in Non-Human Biological Systems (e.g., Microbial or Plant Systems)

Despite extensive searches, no studies were found that have investigated these specific aspects of 6-Benzylnicotinic acid. The scientific literature does contain general information on the methodologies listed (e.g., UPLC-MS, in vitro metabolism models), but lacks any application of these techniques to the specified compound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require fabricating data or extrapolating from unrelated compounds, which would compromise the integrity and accuracy of the information.

Further research into this specific compound would be necessary for such an article to be written. At present, the metabolomic and biotransformation characteristics of this compound remain uncharacterized in the accessible scientific domain.

Potential Applications in Advanced Materials Science and Agrochemical Research

Corrosion Inhibition Research

The investigation of organic molecules as corrosion inhibitors for metals and alloys is a critical area of materials science. The efficacy of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The molecular structure of 6-Benzylnicotinic acid, featuring a pyridine (B92270) ring, a carboxylic acid group, and a benzyl (B1604629) substituent, suggests its potential as an effective corrosion inhibitor.

The primary mechanism by which organic inhibitors protect metallic surfaces is through adsorption. youtube.com This process can occur through two main types of interactions: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atom of the pyridine ring in this compound can become protonated, leading to a positively charged species that can be attracted to a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻).

Chemisorption: This involves the formation of a coordinate bond between the inhibitor molecule and the metal surface. This is facilitated by the presence of heteroatoms with lone pairs of electrons (like nitrogen and oxygen in this compound) and π-electrons from the aromatic rings. These electrons can be shared with the vacant d-orbitals of the metal atoms, creating a strong, stable protective film. peacta.orgmdpi.com

The adsorption of this compound on a metal surface is a competitive process with water molecules. For effective inhibition, the inhibitor molecules must displace the adsorbed water molecules, a process influenced by the electronic structure of the inhibitor and its interaction with both the metal surface and the corrosive medium. Quantum chemical studies on similar pyridine derivatives have been employed to understand these interactions by calculating parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). peacta.orgnih.gov A higher EHOMO value indicates a greater tendency to donate electrons to the metal, while a lower ELUMO value suggests a higher ability to accept electrons from the metal, both of which can enhance the strength of the chemical bond and, consequently, the inhibition efficiency.

The formation of a protective layer by this compound can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Potentiodynamic polarization studies on related nicotinamide (B372718) derivatives have shown that they can act as mixed-type inhibitors, suppressing both reactions. researchgate.net

Table 1: Potential Corrosion Inhibition Mechanisms of this compound

Mechanism Description Key Structural Features of this compound Involved
Physisorption Electrostatic attraction between the protonated inhibitor and the charged metal surface. Protonated nitrogen atom in the pyridine ring.
Chemisorption Formation of coordinate bonds through electron sharing between the inhibitor and the metal. Lone pair of electrons on the nitrogen and oxygen atoms; π-electrons of the pyridine and benzene (B151609) rings.

| Film Formation | Creation of a protective barrier on the metal surface that isolates it from the corrosive environment. | Adsorption of multiple inhibitor molecules leading to a stable film. |

The efficiency of a corrosion inhibitor can be significantly altered by the presence of different substituent groups on its core structure. In the case of this compound, the benzyl group and the carboxylic acid group play crucial roles.

Benzyl Group: The benzyl group is an electron-donating group which can increase the electron density on the pyridine ring. This enhanced electron density at the nitrogen atom and within the π-system can lead to stronger adsorption on the metal surface, thereby increasing the inhibition efficiency. Studies on other heterocyclic compounds have demonstrated that the introduction of electron-donating groups generally improves corrosion inhibition.

Carboxylic Acid Group: The carboxylic acid group (-COOH) can also participate in the adsorption process. The oxygen atoms of the carboxyl group possess lone pairs of electrons that can coordinate with the metal surface. Furthermore, the presence of this group can influence the solubility and orientation of the molecule at the metal-solution interface.

Table 2: Predicted Influence of Substituents in this compound on Corrosion Inhibition Efficiency

Substituent Position Predicted Effect on Inhibition Efficiency Rationale
Benzyl Group 6 Increase Electron-donating nature increases electron density on the pyridine ring, enhancing adsorption.

Other Material Science Applications (e.g., polymer additives, functional coatings)

Searches for the application of this compound as a polymer additive or in functional coatings did not yield specific research articles or patents. This suggests that its potential in these areas is largely unexplored or not publicly documented. Theoretically, molecules with its structure could be investigated for roles such as UV stabilizers or as monomers for specialty polymers, but experimental data is currently lacking.

Agrochemical Applications in Plant Biology Research

In the field of agrochemical research, certain chemical compounds can mimic the effects of natural plant hormones, acting as plant growth regulators. The structural features of this compound bear some resemblance to known cytokinin analogues, suggesting its potential for investigation in this area.

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot initiation, leaf senescence, and apical dominance. The most well-known synthetic cytokinin is 6-Benzylaminopurine (BAP), which is widely used in plant tissue culture to induce shoot formation and proliferation. sigmaaldrich.comchemicalbook.comacs.org

The structural similarity between this compound and BAP lies in the presence of a benzyl group attached to a nitrogen-containing heterocyclic ring. While the core ring of this compound is a pyridine (a six-membered ring) and that of BAP is a purine (B94841) (a bicyclic system), the shared benzyl motif is significant as it is a key feature for cytokinin activity in many synthetic analogues.

The mode of action of cytokinins involves their binding to specific receptor proteins in plant cells, which triggers a signaling cascade leading to the regulation of gene expression and ultimately, the physiological response. It is plausible that this compound could act as a cytokinin analogue by interacting with these receptors. However, the affinity and the resulting biological activity would depend on how well its three-dimensional structure fits into the receptor's binding site. The presence of the carboxylic acid group would also significantly influence its properties, such as its polarity and ability to be transported within plant tissues, potentially leading to different effects compared to BAP.

Research into the cytokinin-like activity of nicotinic acid derivatives could involve bioassays such as the tobacco callus bioassay, where the ability of the compound to stimulate cell division and growth in the presence of an auxin is measured. nih.gov Such studies would be necessary to determine if this compound exhibits any cytokinin activity and to what extent.

Table 3: Comparison of this compound and 6-Benzylaminopurine (BAP)

Feature This compound (Hypothetical) 6-Benzylaminopurine (BAP) (Established)
Core Heterocyclic Ring Pyridine Purine
Key Functional Group Benzyl group, Carboxylic acid group Benzylamino group
Potential Biological Role Cytokinin analogue, Plant growth regulator Synthetic cytokinin, promotes cell division and shoot proliferation. sigmaaldrich.comchemicalbook.comacs.org

| Application in Plant Tissue Culture | To be investigated | Widely used for shoot induction and multiplication. sigmaaldrich.com |

Future Research Directions and Emerging Paradigms for 6 Benzylnicotinic Acid Research

Integration of Advanced Computational Modeling with Experimental Data

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into 6-benzylnicotinic acid. By employing theoretical calculations, researchers can predict molecular properties and reaction outcomes, thereby guiding and refining laboratory experiments. This integrated approach can save significant time and resources while providing deeper insights into the compound's behavior.

Future research can leverage various computational tools to explore the intricacies of this compound. [cite: 12, 13] Homology modeling could be used to construct three-dimensional models of its interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). [cite: 12, 13] Molecular docking studies can then simulate the binding of this compound and its prospective derivatives to these targets, helping to elucidate structure-activity relationships and guide the design of new molecules with enhanced potency or selectivity. [cite: 12]

Table 1: Potential Computational Modeling Applications for this compound Research

Computational Technique Research Application Potential Insights
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity. Prediction of spectroscopic properties, reaction mechanisms, and kinetic parameters.
Molecular Docking Investigation of binding interactions with biological targets. Identification of key binding residues and prediction of binding affinity for drug design. [cite: 12]
Molecular Dynamics (MD) Simulations Analysis of conformational dynamics and stability of ligand-receptor complexes. Understanding the dynamic behavior and stability of this compound in biological systems.

The validation of these computational predictions through targeted experimental work is crucial for building robust and reliable models that can effectively drive the discovery process.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are transformative technologies that enable the rapid synthesis and evaluation of large libraries of compounds. [cite: 14] Applying these methodologies to this compound can dramatically accelerate the discovery of new derivatives with desirable properties. [cite: 1, 7, 16]

Combinatorial chemistry allows for the systematic modification of the this compound scaffold by introducing a variety of substituents at different positions. This can be achieved through parallel synthesis techniques, generating a diverse library of analogs. These libraries can then be subjected to HTS assays to identify "hits"—compounds that exhibit a desired biological or chemical activity. [cite: 14] For instance, cell-based assays using membrane potential dyes can be employed to screen for antagonists of specific nicotinic acetylcholine receptor subtypes. [cite: 7]

Table 2: High-Throughput Screening Strategies for this compound Derivatives

Screening Approach Target Application Assay Principle
Cell-Based Functional Assays Discovery of nAChR modulators. Measurement of changes in membrane potential or intracellular calcium in response to compound treatment. [cite: 7]
Enzyme Inhibition Assays Identification of enzyme inhibitors. Colorimetric or fluorometric detection of enzyme activity in the presence of test compounds. [cite: 3]
Antimicrobial Susceptibility Testing Screening for novel antibacterial or antifungal agents. Automated measurement of microbial growth inhibition across a plate of derivatives. [cite: 6, 8]

The integration of robotic automation and sophisticated data analysis is key to managing the large datasets generated by HTS campaigns. [cite: 14] This approach facilitates the rapid identification of lead compounds for further optimization.

Development of Novel Analytical Techniques for Characterization and Quantification

As the research into this compound and its derivatives expands, the need for advanced analytical methods for their precise characterization and quantification becomes paramount. While standard techniques like HPLC with UV detection are available for nicotinic acid and related compounds, future efforts should focus on developing more sensitive, selective, and rapid analytical platforms. [cite: 2, 4]

The development of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) methods will be crucial for the sensitive detection and structural elucidation of this compound and its metabolites in complex biological matrices. [cite: 2, 19] High-resolution mass spectrometry can provide accurate mass measurements, aiding in the confirmation of elemental composition. Furthermore, advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), can offer faster separation times and improved resolution. [cite: 26, 30]

Table 3: Advanced Analytical Techniques for this compound Analysis

Analytical Technique Purpose Advantages
UHPLC-MS/MS Quantification in biological samples. High sensitivity, selectivity, and speed for complex matrix analysis. [cite: 19, 21]
High-Resolution Mass Spectrometry (HRMS) Structural elucidation and formula confirmation. Accurate mass measurements for unambiguous identification of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization. Provides comprehensive information on the molecular structure in solution. [cite: 6, 8]

These advanced analytical methods will be indispensable for pharmacokinetic studies, metabolism research, and quality control during the synthesis of new derivatives.

Exploration of Uncharted Reactivity and Application Domains

Beyond its current and predicted biological activities, this compound may possess untapped potential in other scientific domains. Future research should venture into exploring its novel reactivity and potential applications in areas such as materials science, catalysis, and agrochemicals.

The pyridine (B92270) and carboxylic acid moieties of this compound offer versatile handles for chemical modification. For instance, the nitrogen atom of the pyridine ring can be quaternized or oxidized, leading to new classes of compounds with different electronic and steric properties. The carboxylic acid group can be converted into a wide range of functional groups, including esters, amides, and ketones, each potentially leading to derivatives with unique applications. [cite: 17] Research into the synthesis of various derivatives like acylhydrazones has shown potential for antimicrobial and anticancer activities. [cite: 6, 8] Similarly, other nicotinic acid derivatives have been investigated for anti-inflammatory, analgesic, and insecticidal properties. [cite: 9, 10, 11]

Table 4: Potential Unexplored Applications for this compound

Application Domain Potential Role of this compound Derivatives Rationale
Materials Science Building blocks for functional polymers or metal-organic frameworks (MOFs). The rigid aromatic structure and coordinating functional groups are suitable for creating ordered materials.
Catalysis Ligands for transition metal catalysts. The nitrogen atom can coordinate to metal centers, influencing the catalytic activity and selectivity.
Agrochemicals Scaffolds for new pesticides or herbicides. Nicotinic acid derivatives have shown insecticidal activity. [cite: 9, 17]

A systematic investigation into the reactivity of this compound under various reaction conditions, including photochemical and electrochemical methods, could uncover novel transformations and lead to the synthesis of previously inaccessible molecular architectures.

Q & A

Q. What are the standard synthetic routes for 6-Benzylnicotinic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via carboxylation or coupling reactions. For example, a Grignard reagent-based pathway (e.g., using benzylmagnesium bromide with a nicotinic acid derivative) may be employed, followed by acid hydrolysis to yield the final product . Key optimization steps include:
  • Temperature Control : Maintain reaction temperatures between 0–5°C during Grignard reagent addition to prevent side reactions.
  • Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
  • Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, 220 nm detection) .
Synthetic Route Key Reagents/ConditionsYield RangePurity (%)
Grignard carboxylationBenzylMgBr, THF, 0–5°C, HCl workup60–75%>95%
Cross-couplingPd catalyst, aryl halide, base50–65%90–95%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H-NMR (DMSO-d6) to confirm benzyl group integration (δ 4.0–4.5 ppm for CH2) and aromatic protons (δ 7.2–8.5 ppm). 13C^{13}C-NMR should show a carbonyl signal at ~170 ppm .
  • HPLC-MS : Employ reverse-phase HPLC (C18, 0.1% formic acid in acetonitrile/water) coupled with ESI-MS to verify molecular ion peaks (m/z 228.1 for [M+H]+^+) .
  • Melting Point Analysis : Compare observed mp (e.g., 119–123°C) to literature values to assess crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40–60°C), and UV light (254 nm) to simulate physiological and storage conditions. Monitor degradation via HPLC every 24 hours .
  • Degradation Product Analysis : Use LC-MS/MS to identify byproducts (e.g., decarboxylated derivatives or oxidation products). Compare with NIST reference spectra for validation .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions (25°C) .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Reviews in Analytical Chemistry) and standardized databases (NIST) to verify experimental conditions and assay protocols .
  • Replication Studies : Reproduce conflicting studies using identical reagents (e.g., TCI America’s >95% purity standards) and cell lines (e.g., HEK293 for receptor-binding assays) .
  • Meta-Analysis : Conduct a systematic review (PRISMA guidelines) to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables (e.g., solvent choice, incubation time) .

Q. How can researchers integrate computational modeling with experimental data to predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and predict nucleophilic/electrophilic sites (e.g., carboxyl group reactivity) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes in the kynurenine pathway) and validate with SPR binding assays .
  • Data Validation : Compare computational predictions with experimental results (e.g., Hammett substituent constants vs. observed reaction rates) .

Data Contradiction and Reproducibility

Q. What methodologies mitigate risks of inductive fallacies when interpreting this compound’s structure-activity relationships?

  • Methodological Answer :
  • Blinded Analysis : Assign independent teams to synthesize, characterize, and test derivatives to minimize bias .
  • Statistical Rigor : Apply ANOVA or Bayesian inference to distinguish significant trends (p < 0.01) from random variation .
  • Negative Controls : Include non-benzylated nicotinic acid analogs to isolate the benzyl group’s contribution to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.